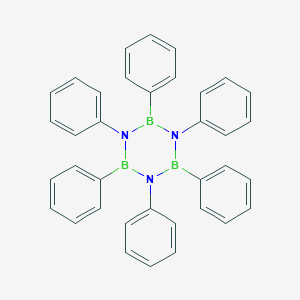
Hexaphenylborazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaphenylborazine, also known as this compound, is a useful research compound. Its molecular formula is C36H30B3N3 and its molecular weight is 537.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materials Science
1.1 Synthesis of Boron-Nitrogen Doped Materials
Hexaphenylborazine serves as a precursor for synthesizing boron-nitrogen doped organic materials. These materials are highly sought after for their enhanced thermal and chemical stability compared to their carbon counterparts. Recent advancements in synthetic methodologies have allowed for more efficient production processes, such as continuous flow synthesis, which improves scalability and safety by minimizing exposure to moisture and oxygen during reactions .
1.2 Polymer Production
HPB can be utilized in the production of polymers with improved mechanical properties. The incorporation of boron into polymer matrices has been shown to enhance thermal stability and flame retardancy, making these materials suitable for applications in aerospace and automotive industries. Research indicates that polymers derived from HPB exhibit excellent resistance to thermal degradation .
Optoelectronic Applications
2.1 Light-Emitting Diodes (LEDs)
This compound is being explored for its integration into light-emitting diodes (LEDs). Studies have demonstrated that HPB can improve the photophysical properties of LED devices, resulting in higher efficiency and better color purity . The incorporation of HPB into organic light-emitting electrochemical cells (LECs) has also been investigated, showcasing its potential in next-generation display technologies.
2.2 Photovoltaic Devices
The optoelectronic properties of this compound make it a candidate for use in photovoltaic devices. Research has indicated that boron-nitrogen doped materials can enhance charge transport properties, leading to improved energy conversion efficiencies in solar cells . The ability to tune the electronic properties through substitution patterns further enhances its applicability in this field .
Catalytic Applications
3.1 Catalysis in Organic Synthesis
HPB has shown promise as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as cross-coupling and C-H activation with high efficiency. Recent studies have highlighted the effectiveness of this compound in promoting reactions under mild conditions, which is advantageous for sustainable chemistry practices .
3.2 Environmental Remediation
The catalytic properties of this compound extend to environmental applications, particularly in the degradation of pollutants. Research indicates that HPB can catalyze the breakdown of hazardous organic compounds, offering a potential method for environmental cleanup efforts . This application underscores the compound's versatility beyond traditional uses.
Case Studies and Research Findings
Propiedades
Número CAS |
16672-48-3 |
|---|---|
Fórmula molecular |
C36H30B3N3 |
Peso molecular |
537.1 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis-phenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C36H30B3N3/c1-7-19-31(20-8-1)37-40(34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)39(33-23-11-3-12-24-33)41(37)35-27-15-5-16-28-35/h1-30H |
Clave InChI |
XTKHGXVXAPNGEV-UHFFFAOYSA-N |
SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Sinónimos |
Hexaphenylborazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















